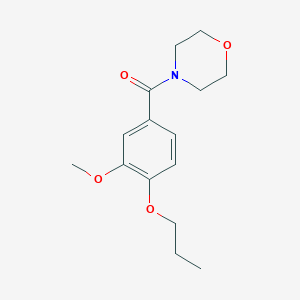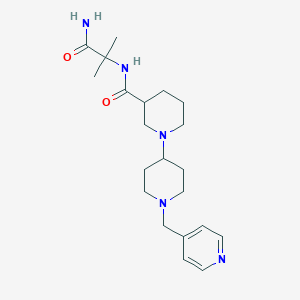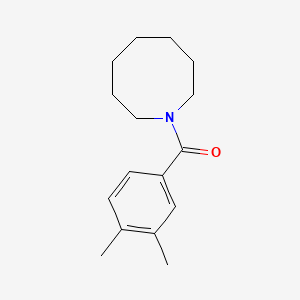![molecular formula C19H18N2O3 B5375099 N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5375099.png)
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide, also known as AG-490, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. AG-490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in many physiological and pathological processes.
Wirkmechanismus
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide exerts its effects by inhibiting the JAK/STAT signaling pathway. JAKs are a family of tyrosine kinases that are activated by cytokines and growth factors. Once activated, JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide inhibits JAKs by binding to their active sites and preventing phosphorylation of STATs. This leads to the inhibition of downstream gene expression and cell proliferation.
Biochemical and physiological effects:
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In addition, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has also been shown to have immunosuppressive effects by inhibiting the activation and proliferation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the JAK/STAT signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide in lab experiments. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is not specific to a single JAK isoform and can inhibit other kinases, leading to off-target effects. In addition, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide. One area of interest is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could lead to more effective therapies with fewer side effects. Another area of interest is the combination of N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide with other drugs to enhance its therapeutic effects. For example, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to enhance the effects of chemotherapeutic agents in cancer cells. Finally, there is also interest in exploring the potential of N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide in other diseases such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is a potent inhibitor of the JAK/STAT signaling pathway that has potential therapeutic applications in various diseases. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its effects on cancer cells, inflammation, and immune function. While there are some limitations to using N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide in lab experiments, it remains a useful tool for studying the role of the JAK/STAT pathway in disease. Future research on N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide will likely focus on developing more specific JAK inhibitors and exploring its potential in other diseases.
Synthesemethoden
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide from simple starting materials. Biosynthesis, on the other hand, involves the use of living organisms such as bacteria or fungi to produce N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide through a series of enzymatic reactions. The most commonly used method for synthesizing N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is chemical synthesis, which involves the reaction of 4-hydroxybenzaldehyde with 2-acetylindole in the presence of a reducing agent such as sodium borohydride to produce N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-20(12-18(23)13-7-9-15(22)10-8-13)19(24)17-11-14-5-3-4-6-16(14)21(17)2/h3-11,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQRQRUXVGVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N(C)CC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)

![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)